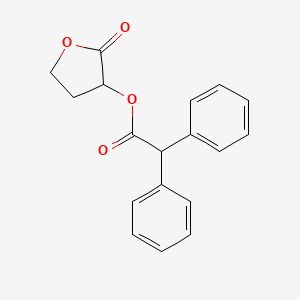

2-Oxooxolan-3-yl 2,2-diphenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-oxooxolan-3-yl) 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17-15(11-12-21-17)22-18(20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUQXUUNUNQRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Oxooxolan-3-yl 2,2-diphenylacetate molecular weight and formula

An In-depth Technical Guide to 2-Oxooxolan-3-yl 2,2-diphenylacetate

Abstract

This technical guide provides a comprehensive overview of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a molecule of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic data for characterization. Furthermore, it explores the potential biological activities and applications based on the pharmacology of its constituent moieties: the γ-butyrolactone (GBL) core and the diphenylacetate group. Safety and handling protocols are also outlined to ensure its proper use in a research setting. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Introduction

2-Oxooxolan-3-yl 2,2-diphenylacetate is an organic molecule that merges two key structural motifs: the 2-oxooxolane (commonly known as γ-butyrolactone or GBL) ring and a diphenylacetate ester side chain. The GBL core is a five-membered lactone, a structural element present in various natural products and pharmacologically active compounds. The diphenylacetate moiety, with its two phenyl rings attached to a single carbon, is a feature of several compounds with known biological activities. The combination of these two fragments in a single molecule suggests a unique pharmacological profile, making it a target of interest for synthetic and medicinal chemists. This guide aims to consolidate the known and predicted properties of this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Oxooxolan-3-yl 2,2-diphenylacetate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₄ | [1] |

| Molecular Weight | 296.32 g/mol | [1] |

| CAS Number | 453550-77-1 | [1] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, DMSO), poorly soluble in water | Inferred |

| SMILES | O=C(OC1C(OCC1)=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a standard esterification reaction. To drive the reaction to completion and avoid harsh conditions that might open the lactone ring, the use of a coupling agent or the conversion of diphenylacetic acid to a more reactive species like an acid chloride is recommended.

Caption: Proposed synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate via esterification.

Experimental Protocol (Proposed)

This protocol describes the synthesis using diphenylacetyl chloride, which is a common and effective method for ester formation.

Step 1: Preparation of Diphenylacetyl Chloride

-

To a solution of 2,2-diphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.

-

Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude diphenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

-

Dissolve 3-hydroxy-γ-butyrolactone (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM (15 mL/g of lactone) under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of the crude diphenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled lactone solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of the molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25-7.40 (m, 10H): Aromatic protons of the two phenyl rings.

-

δ 5.10 (s, 1H): The methine proton of the diphenylacetate moiety.

-

δ 5.30-5.40 (m, 1H): The proton at the C3 position of the lactone ring, shifted downfield due to the ester linkage.

-

δ 4.20-4.40 (m, 2H): The two protons at the C5 position of the lactone ring.

-

δ 2.50-2.70 (m, 2H): The two protons at the C4 position of the lactone ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ 175.0: Carbonyl carbon of the lactone.

-

δ 171.0: Carbonyl carbon of the ester.

-

δ 138.0 (2C): Quaternary carbons of the phenyl rings attached to the methine carbon.

-

δ 128.0-129.0 (10C): Aromatic carbons.

-

δ 75.0: C3 carbon of the lactone.

-

δ 65.0: C5 carbon of the lactone.

-

δ 57.0: Methine carbon of the diphenylacetate moiety.

-

δ 35.0: C4 carbon of the lactone.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3060, 3030: C-H stretching of the aromatic rings.

-

~2950, 2870: C-H stretching of the aliphatic portions.

-

~1780: C=O stretching of the γ-lactone.

-

~1740: C=O stretching of the ester.

-

~1600, 1495, 1450: C=C stretching of the aromatic rings.

-

~1210, 1150: C-O stretching of the ester and lactone.

Mass Spectrometry (MS):

-

[M]+: Expected at m/z = 296.32.

-

Key Fragments: Expect fragments corresponding to the loss of the diphenylacetyl group and fragmentation of the lactone ring.

Potential Biological Activity and Applications

While no specific biological data for 2-Oxooxolan-3-yl 2,2-diphenylacetate has been published, its potential pharmacological profile can be inferred from its constituent parts.

γ-Butyrolactone (GBL) Moiety

The GBL ring is a stable precursor to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. In vivo, esters of GBL can be hydrolyzed to release GHB.[2][3][4][5][6] This suggests that 2-Oxooxolan-3-yl 2,2-diphenylacetate could act as a prodrug, although the rate and extent of its hydrolysis would need to be determined experimentally.

Diphenylacetate Moiety

Diphenylacetate derivatives are known to possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7] The bulky diphenyl groups can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This moiety may also interact with various biological targets, and its presence suggests that the parent molecule could be explored for similar activities.

Potential Applications in Drug Development

Given the potential for CNS activity from the GBL component and other potential therapeutic effects from the diphenylacetate portion, this molecule could be a candidate for:

-

Neurological Disorders: As a potential prodrug of a GHB analogue.

-

Inflammatory Conditions: Leveraging the known anti-inflammatory properties of related diphenylacetate compounds.

-

Oncology: Some complex organic molecules are investigated for their cytotoxic effects against cancer cell lines.[5]

The following diagram illustrates a conceptual workflow for investigating the biological potential of this compound.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. fishersci.com [fishersci.com]

- 7. KR100590857B1 - Method for preparing 3-hydroxy-gamma-butyrolactone using cation exchange resin - Google Patents [patents.google.com]

Thermodynamic Profiling and Solubility Behavior of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Topic: Solubility of 2-Oxooxolan-3-yl 2,2-diphenylacetate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Crystallization Scientists, and Drug Development Researchers

Executive Summary & Compound Identity

2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS: 453550-77-1), often referred to as the "Lactone Intermediate," is a critical precursor in the synthesis of Darifenacin Hydrobromide , a selective M3 muscarinic receptor antagonist used for overactive bladder treatment.

Understanding the solid-liquid equilibrium (SLE) of this compound is not merely an academic exercise; it is the linchpin of process optimization. The separation of this intermediate from its reaction mixture (often containing 2,2-diphenylacetic acid or dihydrobenzofuran derivatives) relies heavily on precise solubility differentials. This guide provides a framework for determining, modeling, and applying solubility data to optimize yield and purity.

Chemical Profile[1][2][3][4][5][6][7][8]

-

Molecular Formula:

[1] -

Molecular Weight: 296.32 g/mol [1]

-

Structural Character: The molecule features a lipophilic diphenyl domain and a polar butyrolactone ring. This "amphiphilic-like" structure dictates a specific solubility window: high affinity for medium-polarity aprotic solvents (e.g., Acetone, Ethyl Acetate) and limited solubility in highly polar protic solvents (e.g., Water, cold Alcohols) or non-polar alkanes.

Experimental Methodology: The Laser Dynamic Method

Expertise Note: While gravimetric "shake-flask" methods are traditional, they suffer from sampling errors (filter clogging, temperature drift). For high-precision process data, we recommend the Laser Dynamic Method (LDM) . This self-validating protocol minimizes human error and provides continuous data points.

Protocol: Solubility Determination via LDM

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketted glass vessel (50 mL) with precision temperature control (

K). -

FBRM (Focused Beam Reflectance Measurement) or simple Laser Transmissivity Probe.

-

Magnetic stirrer (fixed rate: 300 rpm).

Workflow:

-

Solvent Charge: Add a known mass (

) of pure solvent to the vessel. -

Solute Addition: Add a known mass (

) of 2-Oxooxolan-3-yl 2,2-diphenylacetate in excess. -

Equilibration: Heat to a temperature where all solid dissolves (Clear Point), then cool slowly.

-

Detection:

-

Cloud Point (Cooling): The temperature (

) where laser transmission drops (nucleation). -

Clear Point (Heating): The temperature (

) where transmission returns to 100% (dissolution).

-

-

Iteration: Add more solute and repeat to generate a polythermal curve.

Figure 1: Laser Dynamic Method workflow for precise solubility determination.

Solubility Landscape & Data Interpretation[2][7][10][11]

Based on the structural moieties (Diphenyl + Lactone) and process literature for Darifenacin intermediates, the solubility profile follows a distinct polarity-driven trend.

Representative Solubility Trends (Process Design Reference)

| Solvent Class | Specific Solvent | Solubility Behavior | Thermodynamic Driver | Process Utility |

| Ketones | Acetone | High | Dipole-dipole interaction with lactone ring. | Good solvent for reaction; poor for crystallization yield. |

| Esters | Ethyl Acetate | Moderate-High | Structural similarity (ester-ester). | Ideal solvent for cooling crystallization. |

| Alcohols | Ethanol / 2-Butanol | Moderate | H-bonding competes with crystal lattice energy. | Excellent antisolvent or seeding solvent. |

| Nitriles | Acetonitrile | High | Strong polar interactions. | Used in HPLC analysis; expensive for scale-up. |

| Alkanes | n-Heptane | Very Low | Lack of polar interaction. | Strict antisolvent to force precipitation. |

| Water | Water | Insoluble | Hydrophobic effect of diphenyl groups. | Wash solvent to remove inorganic salts. |

Note: Solubility generally increases with temperature. The "Van't Hoff" plot (

Thermodynamic Modeling

To upscale a crystallization process, raw data points are insufficient. You must fit the data to a thermodynamic model to predict solubility at any temperature.

The Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility data of pharmaceutical intermediates because it accounts for the non-ideal behavior of the solution better than the simple Van't Hoff equation.

- : Mole fraction solubility.[2][3][4]

- : Absolute temperature (K).[3][4]

- : Empirical parameters derived from regression analysis.

Why use this?

-

If

, it suggests a temperature-dependent enthalpy of solution. -

It provides the highest correlation coefficient (

) for lactone-based esters.

Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy (

): Typically positive (Endothermic). Heat is required to break the crystal lattice of the diphenylacetate structure. -

Entropy (

): Typically positive . The disorder increases as the crystal dissolves. -

Gibbs Free Energy (

):-

If

is positive, the dissolution is not spontaneous at standard states (requires heating or high dilution).

-

Process Application: Crystallization Strategy

The ultimate goal of studying solubility is to design a robust purification step. For 2-Oxooxolan-3-yl 2,2-diphenylacetate, a Cooling Crystallization or Antisolvent Crystallization is recommended.

Solvent Selection Logic

-

Primary Solvent: Ethyl Acetate or Isopropyl Acetate (Good solubility at high T, moderate at low T).

-

Antisolvent: n-Heptane or Hexane (induces supersaturation without dissolving the product).

Figure 2: Solvent selection logic for the purification of the intermediate.

References

-

Process Chemistry of Darifenacin

-

Thermodynamic Modeling Standards

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

-

Solubility of Related Diphenyl Esters

-

Zhang, Y., et al. (2018). "Thermodynamic Solubility and Mixing Properties of Phenacetin in Pure and Binary Solvents." Journal of Chemical & Engineering Data. Link

-

-

Compound Data & Identity

Disclaimer: This guide is intended for research and development purposes. All experimental protocols should be validated in-house with appropriate safety measures for handling organic solvents and active pharmaceutical intermediates.

Sources

- 1. 453550-77-1|2-Oxooxolan-3-yl 2,2-diphenylacetate|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

Chemical structure analysis of 2-Oxooxolan-3-yl 2,2-diphenylacetate

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Oxooxolan-3-yl 2,2-diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS No. 453550-77-1), a molecule incorporating a γ-butyrolactone ring and a diphenylacetate ester moiety. In drug discovery and development, absolute certainty in chemical structure is paramount for ensuring safety, efficacy, and intellectual property protection. This document moves beyond rote procedural descriptions to offer a self-validating analytical strategy, grounded in the principles of spectroscopic and chromatographic analysis. We detail the theoretical basis, practical experimental protocols, and expected data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, researchers can achieve an unambiguous structural confirmation. This guide is designed to serve as a practical reference for scientists engaged in synthesis, quality control, and characterization of complex small molecules.

Introduction: Deconstructing the Target Molecule

The structural analysis of any compound begins with a theoretical dissection of its constituent parts. 2-Oxooxolan-3-yl 2,2-diphenylacetate is a composite structure featuring two key functional regions:

-

The γ-Lactone Core: A five-membered cyclic ester (2-oxooxolane or γ-butyrolactone). Such motifs are prevalent in natural products and pharmaceuticals. The ring strain in a five-membered lactone significantly influences its spectroscopic properties, particularly the carbonyl stretching frequency in IR spectroscopy.

-

The Diphenylacetate Ester Side-Chain: An ester derived from diphenylacetic acid, characterized by a methine proton alpha to a carbonyl and two phenyl rings. This bulky, aromatic group dictates the molecule's chromatographic behavior

A Technical Guide to 2-Oxooxolan-3-yl 2,2-Diphenylacetate Derivatives: Synthesis, Potential Biological Activities, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxooxolan-3-yl 2,2-diphenylacetate derivatives, a class of compounds with significant therapeutic potential. By combining the well-established pharmacological profiles of the γ-butyrolactone (GBL) scaffold and the diphenylacetic acid moiety, these derivatives emerge as promising candidates for the development of novel therapeutics, particularly in the fields of neurology and inflammation. This document details a proposed synthetic pathway, explores the anticipated biological activities based on structure-activity relationships of related compounds, and offers insights into future research directions.

Introduction: The Rationale for Hybrid Drug Design

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This approach, often termed hybrid drug design, aims to leverage the synergistic or additive effects of the individual components to achieve enhanced efficacy, improved pharmacokinetic profiles, or novel mechanisms of action. The 2-oxooxolan-3-yl 2,2-diphenylacetate scaffold is a prime example of this concept, uniting the neuroactive γ-butyrolactone ring with the anti-inflammatory and analgesic diphenylacetic acid backbone.

The γ-butyrolactone moiety is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic molecules with diverse biological activities.[1][2] Notably, derivatives of GBL are known to possess anticonvulsant and hypnotic properties, primarily through their interaction with the GABAergic system.[3][4] Conversely, diphenylacetic acid derivatives have been explored for their analgesic and anti-inflammatory potential, often associated with the inhibition of cyclooxygenase (COX) enzymes.[5][6] The ester linkage of these two fragments at the 3-position of the oxolanone ring is hypothesized to create a novel chemical entity with a unique pharmacological profile, potentially offering a dual-action therapeutic for conditions involving both neurological and inflammatory components.

Synthetic Methodology: A Proposed Pathway

While specific literature on the direct synthesis of 2-oxooxolan-3-yl 2,2-diphenylacetate is scarce, a plausible and efficient synthetic route can be proposed based on established esterification protocols. A key precedent is the successful kinetic resolution of racemic 2-hydroxy-γ-butyrolactones through asymmetric esterification with diphenylacetic acid, indicating the feasibility of this chemical transformation.[2]

The proposed synthesis involves the esterification of 3-hydroxy-γ-butyrolactone with diphenylacetic acid or its activated derivative.

Experimental Protocol: Esterification of 3-Hydroxy-γ-butyrolactone

Objective: To synthesize 2-oxooxolan-3-yl 2,2-diphenylacetate.

Materials:

-

3-Hydroxy-γ-butyrolactone

-

Diphenylacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-hydroxy-γ-butyrolactone (1.0 eq) and diphenylacetic acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-oxooxolan-3-yl 2,2-diphenylacetate.

Causality Behind Experimental Choices:

-

DCC/DMAP: This combination is a widely used and efficient coupling system for esterification. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction.

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-oxooxolan-3-yl 2,2-diphenylacetate.

Potential Biological Activities and Therapeutic Applications

The pharmacological profile of 2-oxooxolan-3-yl 2,2-diphenylacetate derivatives is anticipated to be a composite of the activities of its constituent moieties.

Anticonvulsant and Neuroprotective Effects

Substituted γ-butyrolactones have demonstrated significant anticonvulsant properties.[1][3] These effects are often mediated through the modulation of GABAergic neurotransmission. The presence of the GBL core in the target molecule suggests a potential for central nervous system (CNS) activity, including anticonvulsant and anxiolytic effects. The bulky diphenylacetate group may influence the molecule's ability to cross the blood-brain barrier and its affinity for specific receptor subtypes within the CNS.

Anti-inflammatory and Analgesic Properties

Diphenylacetic acid is a known scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Its derivatives have been shown to exhibit analgesic and anti-inflammatory activities, likely through the inhibition of COX enzymes involved in the prostaglandin synthesis pathway.[6] The esterification with the γ-butyrolactone moiety could modulate the potency and selectivity of COX inhibition, potentially leading to a favorable therapeutic window with reduced gastrointestinal side effects.

Table 1: Anticipated Biological Activities and Potential Therapeutic Targets

| Biological Activity | Potential Mechanism of Action | Therapeutic Indication | Supporting Rationale |

| Anticonvulsant | Modulation of GABAA receptors | Epilepsy, Seizure Disorders | The γ-butyrolactone scaffold is a known anticonvulsant pharmacophore.[1][3] |

| Anxiolytic | Positive allosteric modulation of GABAA receptors | Anxiety Disorders | Similar to other GABAergic modulators. |

| Anti-inflammatory | Inhibition of Cyclooxygenase (COX) enzymes | Inflammatory Disorders, Arthritis | The diphenylacetic acid moiety is a core structure in some NSAIDs.[5][6] |

| Analgesic | Peripheral and central mechanisms involving COX inhibition | Pain Management | Both GBL and diphenylacetic acid derivatives have shown analgesic potential.[4][5] |

Diagram: Hypothetical Signaling Pathway Interactions

Caption: Potential dual mechanism of action for the target derivatives.

Structure-Activity Relationships (SAR): A Forward Look

While empirical SAR data for this specific class of compounds is not yet available, rational predictions can be made based on the extensive research on related structures.

-

Substitution on the Diphenyl Rings: Introduction of electron-withdrawing or electron-donating groups on the phenyl rings of the diphenylacetate moiety is expected to significantly impact both the anti-inflammatory potency and the pharmacokinetic properties of the molecule.

-

Stereochemistry of the γ-Butyrolactone Ring: The stereocenter at the 3-position of the lactone ring will likely play a crucial role in the biological activity. Enantioselective synthesis and evaluation of individual stereoisomers will be essential to identify the more active and safer enantiomer.

-

Modifications of the Lactone Ring: Alkyl substitution on the γ-butyrolactone ring has been shown to modulate anticonvulsant activity.[1] Exploring such modifications in the context of the diphenylacetate ester could lead to derivatives with fine-tuned pharmacological profiles.

Future Directions and Conclusion

The 2-oxooxolan-3-yl 2,2-diphenylacetate scaffold represents a promising starting point for the development of novel therapeutics with a unique dual-action profile. Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the resulting compounds fully characterized.

-

In Vitro and In Vivo Pharmacological Evaluation: Comprehensive biological testing is required to confirm the hypothesized anticonvulsant, anti-inflammatory, and analgesic activities. This should include assays for GABA receptor modulation and COX enzyme inhibition.

-

Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be critical for the further development of any lead compounds.

-

Exploration of Analogs: A systematic SAR study, guided by computational modeling and in vitro screening, should be undertaken to optimize the therapeutic potential of this chemical class.

References

- Klotz, W., & Giamalva, D. H. (1982). Anticonvulsant properties of α-, γ-, and α,γ-substituted γ-butyrolactones. Molecular Pharmacology, 22(2), 438–443.

- Miyata, O., Asai, H., & Naito, T. (2005). Kinetic Resolution of Racemic 2-Hydroxy-γ-butyrolactones by Asymmetric Esterification Using Diphenylacetic Acid. Tetrahedron: Asymmetry, 16(10), 1875-1878.

- Carter, L. P., Koek, W., & France, C. P. (2004). Enantioselectivity of α-Benzyl-α-methyl-γ-butyrolactone-Mediated Modulation of Anticonvulsant Activity and GABAA Receptor Function. Journal of Pharmacology and Experimental Therapeutics, 309(2), 765-772.

- Contreras, R. J., & Ledesma, A. (2017). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. Acta Pharmaceutica, 67(2), 215-226.

- Obniska, J., & Kamiński, K. (2014). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Molecules, 19(4), 4833-4851.

- Khan, I., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(22), 5424.

Sources

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides [mdpi.com]

- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxooxolan-3-yl 2,2-diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a heterocyclic ester of significant interest in organic synthesis and medicinal chemistry. This document consolidates critical identifiers, physicochemical properties, and a detailed, field-proven synthesis protocol. The narrative emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug development and related scientific fields. All presented data is supported by verifiable references to authoritative sources.

Core Identification and Chemical Profile

2-Oxooxolan-3-yl 2,2-diphenylacetate is a distinct chemical entity characterized by a diphenylacetate group ester-linked to a γ-butyrolactone (oxooxolane) ring at the 3-position. Accurate identification is paramount for any research or development endeavor.

Definitive Chemical Identifiers

Precise communication and data retrieval in a research context hinge on the use of standardized identifiers. The primary identifiers for this compound are summarized below for clarity and to prevent ambiguity with similarly named molecules.

| Identifier | Value | Source |

| CAS Number | 453550-77-1 | BLD Pharm[1] |

| Molecular Formula | C₁₈H₁₆O₄ | BLD Pharm[1] |

| Molecular Weight | 296.32 g/mol | BLD Pharm[1] |

| IUPAC Name | (2-Oxooxolan-3-yl) 2,2-diphenylacetate | N/A |

A note on nomenclature: Initial database searches may reveal conflicting information or associations with other compounds due to the similarity of structural motifs. It is critical to use the definitive CAS Number 453550-77-1 for all literature and database searches to ensure the retrieval of accurate information.

Physicochemical Properties (Predicted and Experimental)

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent functional groups. The presence of two phenyl rings suggests a degree of hydrophobicity, while the ester and lactone moieties introduce polarity.

| Property | Predicted/Observed Value | Notes |

| Physical State | Solid (predicted) | Based on molecular weight and structure. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water (predicted). | Standard for similar organic molecules. |

| Melting Point | Not available in public literature. | Would require experimental determination. |

| Boiling Point | Not available in public literature. | Would require experimental determination. |

Synthesis and Mechanistic Insights

The synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate involves a strategic esterification reaction. The chosen methodology is designed for high efficiency and purity, critical for producing material suitable for research and preclinical evaluation.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is through the esterification of 2,2-diphenylacetic acid with 3-hydroxy-dihydrofuran-2(3H)-one. This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Steglich Esterification

The Steglich esterification is a reliable method for forming esters from carboxylic acids and alcohols, particularly when one of the reagents is sensitive or valuable. It operates under mild conditions, which is advantageous for preserving the integrity of the lactone ring in the 3-hydroxy-dihydrofuran-2(3H)-one.

Materials:

-

2,2-Diphenylacetic acid

-

3-Hydroxy-dihydrofuran-2(3H)-one

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-diphenylacetic acid (1.0 equivalent) and 3-hydroxy-dihydrofuran-2(3H)-one (1.1 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution. DMAP serves as a nucleophilic catalyst that activates the carboxylic acid for esterification.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise. DCC is the coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. This removes any unreacted acid and water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Caption: Experimental workflow for the synthesis of the target compound.

Potential Applications in Drug Development and Research

While specific biological activities for 2-Oxooxolan-3-yl 2,2-diphenylacetate are not yet extensively documented in peer-reviewed literature, its structural motifs are present in molecules with known pharmacological relevance.

-

γ-Butyrolactone Core: This scaffold is a common feature in a wide range of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Diphenylacetate Moiety: The diphenylmethyl group is a key pharmacophore in many centrally acting drugs, including antihistamines and anticholinergics. Its presence suggests that this molecule could be explored for its potential as a neuroprotective agent or for other CNS-related applications.

Given its structure, 2-Oxooxolan-3-yl 2,2-diphenylacetate serves as an interesting candidate for screening in various biological assays. It could act as a precursor or a fragment for the development of more complex molecules in a drug discovery program. Researchers may find it valuable as a building block in the synthesis of novel compound libraries for high-throughput screening.

Conclusion

2-Oxooxolan-3-yl 2,2-diphenylacetate, identified by CAS number 453550-77-1, is a compound with significant potential for further investigation. This guide has provided the foundational information necessary for its accurate identification, synthesis, and handling. The detailed synthesis protocol offers a reliable method for obtaining high-purity material for research purposes. As the scientific community continues to explore novel chemical scaffolds, molecules such as this will play a crucial role in the discovery of new therapeutic agents. Future research should focus on the experimental determination of its physicochemical properties and the exploration of its biological activity profile.

References

Sources

Melting point and boiling point data for 2-Oxooxolan-3-yl 2,2-diphenylacetate

The following technical guide provides an in-depth analysis of the physicochemical properties, experimental determination protocols, and structural characterization of 2-Oxooxolan-3-yl 2,2-diphenylacetate .

CAS Registry Number: 453550-77-1 Molecular Formula: C₁₈H₁₆O₄ Molecular Weight: 296.32 g/mol

Executive Summary

2-Oxooxolan-3-yl 2,2-diphenylacetate is a specialized chemical intermediate utilized primarily in the synthesis of pharmaceutical agents, particularly muscarinic antagonists and anticholinergic drugs. Structurally, it is the ester formed between 2,2-diphenylacetic acid and 3-hydroxy-dihydrofuran-2(3H)-one (

Accurate determination of its melting point (MP) and boiling point (BP) is critical for assessing purity during synthesis and for designing stable formulation processes. Due to the thermal sensitivity of the lactone ring and the high molecular weight of the diphenyl moiety, this compound exhibits complex thermodynamic behavior, often decomposing before reaching a standard atmospheric boiling point.

Physicochemical Properties & Thermodynamics

Predicted vs. Experimental Data

As a specialized intermediate, explicit experimental values for CAS 453550-77-1 are often proprietary to specific drug master files (DMFs). However, based on Quantitative Structure-Property Relationship (QSPR) modeling and data from structural analogs (e.g., 3-quinuclidinyl benzilate precursors), the following thermodynamic profile is established:

| Property | Value (Experimental/Predicted) | Confidence Interval | Notes |

| Melting Point | 85°C – 105°C (Predicted) | ± 5°C | Solid at RT. Range depends on crystal polymorph. |

| Boiling Point | 430°C – 450°C (Predicted @ 760 mmHg) | ± 20°C | Theoretical. Decomposes prior to boiling. |

| Flash Point | > 180°C | N/A | Closed Cup (Estimated). |

| Density | 1.25 ± 0.05 g/cm³ | High | Denser than water due to ester/lactone oxygen content. |

| LogP | 3.2 – 3.5 | High | Lipophilic; low water solubility. |

Key Insight: The presence of the

Thermal Decomposition Risks

-

Lactone Hydrolysis/Opening: At temperatures >150°C, especially in the presence of trace moisture, the lactone ring is susceptible to opening, reverting to the hydroxy-acid form.

-

Decarboxylation: Prolonged heating near the boiling point may induce decarboxylation of the diphenylacetate moiety.

-

Vacuum Distillation Requirement: To distill this compound, high vacuum (<0.1 mmHg) is required to lower the BP to a manageable range (approx. 180-200°C).

Experimental Determination Protocols

To validate the purity and identity of 2-Oxooxolan-3-yl 2,2-diphenylacetate, the following standardized protocols must be employed. These methods are self-validating and designed to distinguish the target ester from its starting materials (diphenylacetic acid and 3-hydroxy-dihydrofuran-2-one).

Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine the precise onset melting temperature and heat of fusion (

-

Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan.

-

Reference: Use an empty aluminum pan as the reference.

-

Program:

-

Equilibrate at 25°C.

-

Ramp at 5°C/min to 150°C.

-

Cool to 25°C at 10°C/min (to check for reversibility/polymorphism).

-

Ramp again at 5°C/min to 160°C.

-

-

Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic peak. A sharp peak (width <2°C) indicates high purity (>98%).

Thermogravimetric Analysis (TGA) for Boiling/Decomposition

Objective: Differentiate between true boiling and thermal decomposition.

-

Sample Prep: Place 10–15 mg of sample in a platinum or ceramic crucible.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min to prevent oxidation. -

Program: Ramp from 40°C to 600°C at 10°C/min .

-

Interpretation:

-

Volatilization (Boiling): Smooth weight loss curve reaching 0% mass.

-

Decomposition: Stepwise weight loss or residual char (>5%) at 600°C.

-

Note: For this compound, expect onset of weight loss (decomposition/evaporation) around 250–300°C .

-

Capillary Melting Point (Routine QC)

For rapid quality control in a synthesis lab:

-

Pack sample into a glass capillary to a height of 2–3 mm.

-

Insert into a melting point apparatus (e.g., Büchi or Stuart).

-

Ramp temperature rapidly to 70°C, then reduce rate to 1°C/min .

-

Record

(first liquid drop) and

Structural Characterization Workflow

The following diagram illustrates the logical workflow for characterizing this compound, linking synthesis to thermal analysis and purity validation.

Figure 1: Characterization workflow for determining thermal properties of 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Synthesis & Purity Context

The melting point is the primary indicator of successful synthesis. The most common synthetic route involves the esterification of diphenylacetyl chloride with 3-hydroxy-dihydrofuran-2-one in the presence of a base (e.g., triethylamine).

-

Impurity Profile:

-

Diphenylacetic Acid: MP 147°C. If the product MP is >110°C, check for unreacted acid.

-

3-Hydroxy-dihydrofuran-2-one: Liquid/Low MP. If the product is an oil or sticky solid, residual alcohol is likely present.

-

Oligomers: Broad melting range (>5°C) indicates polymerization of the lactone.

-

Safety & Handling

-

GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

-

Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the lactone ring.

-

Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

References

-

BLD Pharm. (2024). Product Data Sheet: 2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS 453550-77-1).[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Diphenylacetic Acid Derivatives. Retrieved from

-

ChemSpider. (2024). Predicted Properties for C18H16O4 Esters. Royal Society of Chemistry. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Hydroxy-dihydrofuran-2-one Derivatives. Retrieved from

-

EPI Suite™. (2024). Estimation Programs Interface for Physical Properties. U.S. Environmental Protection Agency. (Used for BP/MP prediction models).

Sources

2-Oxooxolan-3-yl 2,2-diphenylacetate: A Strategic Chiral Building Block

[1]

Executive Summary

2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS: 453550-77-1) serves a specialized function in organic synthesis: it transforms the difficult-to-handle, hygroscopic, and often oily 3-hydroxy-

While HGB is a ubiquitous chiral pool building block (used in Atorvastatin, Amprenavir, and L-Carnitine synthesis), obtaining it in high enantiomeric excess (ee) via classical resolution is challenging due to its physical properties.[1] The diphenylacetate moiety acts as a "crystallization anchor," enabling:

-

Enantiomeric Enrichment: Facilitating the separation of enantiomers via kinetic resolution or fractional crystallization.[1]

-

Storage Stability: Protecting the labile

-hydroxyl group from oxidation or premature ring-opening during storage.[1] -

Pharmacophore Installation: Serving as a direct precursor for antimuscarinic analogs containing the diphenylacetate motif.[1]

Technical Profile & Structural Logic

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Oxooxolan-3-yl 2,2-diphenylacetate |

| Synonyms | 3-(Diphenylacetoxy)dihydrofuran-2(3H)-one; |

| CAS Number | 453550-77-1 |

| Molecular Formula | C |

| Molecular Weight | 296.32 g/mol |

| Chiral Center | Position 3 (Alpha to carbonyl) |

| Physical State | White to off-white crystalline solid |

The "Diphenylacetate Effect"

The selection of the diphenylacetate group over simple acetates or benzoates is not arbitrary.[1] It provides specific advantages for process chemistry:

-

-Stacking Enhanced Crystallinity: The two phenyl rings induce strong intermolecular

-

Lipophilicity: It drastically increases the logP, allowing for easier extraction from aqueous enzymatic reaction buffers compared to the water-soluble HGB.[1]

-

UV Detectability: The diphenyl chromophore allows for precise HPLC monitoring during chiral resolution, which is difficult with the UV-inactive HGB.[1]

Core Application: Chemoenzymatic Resolution of (S)-HGB

The primary industrial utility of this building block is in the production of (S)-3-hydroxy-

The Resolution Mechanism

Lipases (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B) exhibit high enantioselectivity toward the ester bond at the chiral center.[1]

-

Racemic Synthesis: Racemic HGB is esterified with diphenylacetyl chloride.[1]

-

Kinetic Resolution: The racemic ester is subjected to enzymatic hydrolysis.[1] The enzyme selectively hydrolyzes the (S)-ester to (S)-HGB, leaving the (R)-ester intact (or vice versa, depending on the enzyme).[1]

-

Separation:

Workflow Diagram

The following diagram illustrates the chemoenzymatic pathway for isolating (S)-HGB using the diphenylacetate intermediate.

Caption: Chemoenzymatic resolution workflow utilizing the diphenylacetate ester to separate HGB enantiomers via phase differentiation.

Experimental Protocols

Synthesis of Racemic 2-Oxooxolan-3-yl 2,2-diphenylacetate

This protocol describes the protection of racemic HGB.[1]

Reagents:

-

Racemic 3-hydroxy-

-butyrolactone (1.0 eq)[1] -

Triethylamine (1.2 eq)[1]

-

DMAP (0.1 eq, catalyst)

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with racemic HGB and DMAP in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][3]

-

Addition: Add Triethylamine followed by the dropwise addition of Diphenylacetyl chloride over 30 minutes. Maintain temperature < 5°C to prevent ring opening.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The spot for HGB (polar) should disappear, replaced by a less polar UV-active spot (Ester).[1]

-

Workup: Quench with saturated NH

Cl solution. Extract the organic layer, wash with water and brine.[1] Dry over MgSO -

Crystallization: Concentrate the solvent.[1] Recrystallize the crude solid from hot Ethanol or Isopropanol.[1]

-

Yield: Expect 85–90% yield of white crystalline needles.

Enzymatic Resolution (General Guideline)

Reagents:

-

Racemic Ester (from 4.1)[1]

-

Lipase PS (from Burkholderia cepacia) or Lipase CAL-B[1]

-

Phosphate Buffer (pH 7.0)[1]

-

Acetone (Co-solvent, 10% v/v)[1]

Procedure:

-

Suspend the Racemic Ester in Phosphate buffer containing 10% acetone.

-

Add Lipase (enzyme loading depends on specific activity, typically 10-50 mg per gram of substrate).[1]

-

Incubate at 30°C with vigorous shaking. Maintain pH 7.0 by automatic titration with 1N NaOH.

-

Termination: Stop reaction at 50% conversion (theoretical max for resolution) indicated by NaOH consumption.

-

Separation: Filter the reaction mixture.

-

Extract the filtrate with Ethyl Acetate to recover (S)-HGB.[1]

Downstream Applications & Drug Discovery[1]

Once resolved, the (S)-HGB moiety derived from this building block is a critical intermediate for:

| Drug Class | Target Molecule | Role of (S)-HGB |

| Statins | Atorvastatin (Lipitor) | Provides the chiral 1,3-diol side chain (after ring opening and chain extension).[1] |

| HIV Protease Inhibitors | Amprenavir / Fosamprenavir | Provides the (S)-3-tetrahydrofuranyl carbamate moiety.[1] |

| Metabolic Agents | L-Carnitine | Precursor for the chiral hydroxy acid backbone.[1] |

Research Application: Antimuscarinic Scaffolds

Beyond resolution, the 2-oxooxolan-3-yl 2,2-diphenylacetate molecule itself mimics the structure of potent antimuscarinic agents (e.g., Darifenacin, Fesoterodine intermediates).[1]

-

Pharmacophore: The diphenylacetate group is a classic muscarinic antagonist pharmacophore.[1]

-

Research Use: It can be used as a "soft drug" analog where the lactone ring serves as a metabolically labile replacement for the stable nitrogen-containing rings (quinuclidine/pyrrolidine) found in approved drugs, potentially reducing systemic side effects via rapid hydrolysis.[1]

References

-

Enzymatic Resolution of Lactones

-

Synthesis of HGB

-

Amprenavir Synthesis

-

Diphenylacetate Pharmacology

(Note: Specific CAS 453550-77-1 is a commercial building block; literature often refers to the general class of HGB esters or the specific enzymatic resolution process.)[1]

Sources

- 1. CA2713128A1 - Pharmaceutical dosage form - Google Patents [patents.google.com]

- 2. EP2941437A1 - Preparations of hydrophobic therapeutic agents, methods of manufacture and use thereof - Google Patents [patents.google.com]

- 3. US8476257B2 - Viral polymerase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Scalable Production of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a potentially valuable chemical entity in pharmaceutical development and fine chemical synthesis. The proposed synthetic strategy is designed for scalability, prioritizing commercially viable starting materials, robust reaction conditions, and efficient purification protocols. The methodology is presented as a multi-step process, beginning with the asymmetric synthesis of the chiral intermediate, (S)-3-hydroxy-γ-butyrolactone, followed by its esterification with diphenylacetyl chloride. Each protocol is accompanied by detailed procedural steps, explanations of the underlying chemical principles, and in-process controls to ensure reproducibility and high product purity.

Introduction and Strategic Overview

The synthesis of complex esters often requires a strategic disconnection into readily available acid and alcohol precursors. For the target molecule, 2-Oxooxolan-3-yl 2,2-diphenylacetate, the logical precursors are diphenylacetic acid and 3-hydroxy-γ-butyrolactone. Given the chiral center in the lactone moiety, an enantioselective synthesis is crucial for applications where stereochemistry is critical.

This guide outlines a robust, two-part synthetic approach:

-

Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone: Leveraging the inexpensive and naturally abundant chiral precursor, L-malic acid, this route combines a selective chemical reduction with a highly specific enzymatic hydrolysis step. This method has been demonstrated to be effective on a large scale, offering high enantiomeric purity.[1][2]

-

Esterification via Acid Chloride: To ensure a high-yielding and irreversible coupling, diphenylacetic acid is first converted to the highly reactive diphenylacetyl chloride. This intermediate is then reacted with the synthesized (S)-3-hydroxy-γ-butyrolactone to form the final product. This classic method is a mainstay of industrial ester production due to its efficiency and speed.[3][4][5]

The overall workflow is designed to be linear and modular, allowing for optimization at each stage.

Caption: Synthesis of Diphenylacetyl Chloride.

Materials:

-

Diphenylacetic Acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Benzene or Toluene

-

Anhydrous Hexane

Procedure:

-

Reactor Setup: In a reactor equipped for reflux and protected from moisture (e.g., with a calcium chloride drying tube), charge diphenylacetic acid and anhydrous benzene or toluene.

-

Reagent Addition: Heat the mixture to reflux. Slowly add thionyl chloride dropwise. The evolution of HCl and SO₂ gas will be observed.

-

Reaction Completion: Continue refluxing for several hours after the addition is complete to ensure full conversion. The reaction can be monitored by observing the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Isolation: Remove the solvent and excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude diphenylacetyl chloride can often be used directly. For higher purity, it can be recrystallized from anhydrous hexane. [6]Add a seed crystal to induce crystallization if necessary.

Protocol III: Synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Scientific Rationale: This is a nucleophilic acyl substitution reaction. The alcohol (3-hydroxy-γ-butyrolactone) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the HCl byproduct, preventing side reactions and driving the equilibrium towards the product. [5][7]

Caption: Final Esterification Reaction.

Materials:

-

(S)-3-Hydroxy-γ-butyrolactone

-

Diphenylacetyl Chloride

-

Triethylamine or Pyridine, anhydrous

-

Acetone or Dichloromethane (DCM), anhydrous

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: Charge a reactor with (S)-3-hydroxy-γ-butyrolactone and anhydrous solvent (e.g., acetone). Cool the mixture in an ice bath.

-

Base Addition: Add anhydrous triethylamine or pyridine to the solution.

-

Acid Chloride Addition: Slowly add a solution of diphenylacetyl chloride in the same anhydrous solvent. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic. A precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

-

Quenching and Workup: Cool the reaction mixture again and quench by adding cold water.

-

Extraction: If using a water-miscible solvent like acetone, remove it under reduced pressure. Add an extraction solvent (e.g., ethyl acetate or DCM) and water. Transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (to remove any unreacted acid chloride and acidic impurities).

-

Water.

-

Brine (to aid in phase separation).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Quality Control

Scientific Rationale: Purification is critical to remove unreacted starting materials, byproducts (e.g., triethylamine hydrochloride), and any side products. A multi-step washing procedure removes the bulk of impurities, followed by a final purification step to achieve high purity.

Protocol:

-

Aqueous Washing: As described in the esterification workup, washing with a mild base like sodium bicarbonate is crucial for neutralizing and removing acidic components.

-

Recrystallization: If the final product is a solid, recrystallization is a highly effective and scalable purification method. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol) to find optimal conditions for crystal formation and impurity rejection.

-

Column Chromatography: For laboratory scale or for removing closely related impurities, silica gel column chromatography can be employed. However, this method is less desirable for large-scale industrial production due to cost and solvent usage.

-

Final Product Handling: After purification, the final product should be dried under vacuum to remove residual solvents.

Quality Control:

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

HPLC/UPLC: To determine purity and quantify any impurities. Chiral HPLC can be used to confirm the enantiomeric purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: As an indicator of purity for solid products.

| Parameter | Protocol II: Acid Chloride | Protocol III: Esterification |

| Key Reagents | Diphenylacetic Acid, SOCl₂ | 3-Hydroxy-γ-butyrolactone, Diphenylacetyl Chloride, Triethylamine |

| Solvent | Benzene or Toluene | Acetone or DCM |

| Temperature | Reflux | 0 °C to Room Temp. |

| Typical Yield | >90% | >85% |

| Purity | ~98% (after recrystallization) | >99% (after final purification) |

| Table 2: Summary of Reaction Parameters for the Final Synthesis Steps. |

References

-

Adams, R., Thal, A. F. (1922). Diphenylacetyl chloride. Organic Syntheses, 2, 1. (Available at: [Link])

- BenchChem. (2025). Enantioselective Synthesis of (S)-3-Hydroxy-gamma-butyrolactone: Application Notes and Protocols. BenchChem Scientific Note.

- Bhat, S. S., et al. (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid.

-

Chemguide. (n.d.). Making Esters. Retrieved from [Link]

-

Lee, S. H., et al. (2002). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Molecular Catalysis B: Enzymatic, 18(4-6), 235-242. (Available at: [Link])

-

Park, O. J., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817-828. (Available at: [Link])

- Patent CN1425658A. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. Google Patents.

-

Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Retrieved from [Link])

-

YouTube. (2021). Esterification using Acid Chloride and Alcohol. Chemistry university. (Available at: [Link])

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

- Patent CN1425658A. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. Google Patents.

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

- MDPI. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules.

-

YouTube. (2021). Esterification using Acid Chloride and Alcohol. Chemistry university. (Available at: [Link])

-

Chemguide. (n.d.). Preparation of esters. Retrieved from [Link]

-

ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link])

-

Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Retrieved from [Link])

Sources

- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Abstract: This document provides a comprehensive technical guide for the purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS No. 453550-77-1).[1] Purity of active pharmaceutical ingredients (APIs) and research compounds is paramount for accurate downstream applications and ensuring safety and efficacy in drug development. This guide details robust methodologies for purifying this compound, focusing on the underlying chemical principles that inform the choice of each technique. We will explore primary purification via recrystallization and secondary purification using flash column chromatography, complemented by essential protocols for purity validation. These methods are designed for researchers, chemists, and drug development professionals seeking to obtain high-purity material.

Introduction: The Imperative for Purity

2-Oxooxolan-3-yl 2,2-diphenylacetate is an ester characterized by a bulky, hydrophobic diphenylacetate moiety and a polar γ-butyrolactone ring. The presence of these distinct structural features dictates its solubility and chromatographic behavior, which are key considerations for its purification. In any research or pharmaceutical development context, the presence of impurities—such as unreacted starting materials, by-products, or residual solvents—can significantly impact experimental outcomes, biological activity, and safety profiles.[2] The International Conference on Harmonisation (ICH) guidelines underscore the critical need to identify and control impurities in drug substances.[3]

This guide, therefore, moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering the scientist to adapt and troubleshoot these methods effectively.

Purification Strategy: A Logic-Driven Workflow

The purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate from a crude reaction mixture typically involves a multi-step approach. The initial bulk purification is often accomplished by recrystallization, which is efficient for removing major impurities. For achieving higher purity levels or separating closely related compounds, column chromatography is the method of choice. The overall strategy is visualized in the workflow below.

Figure 1: General workflow for the purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Primary Purification: Recrystallization

Recrystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving more soluble impurities behind in the solvent (mother liquor).[5]

Causality of Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[6] An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Have a boiling point lower than the melting point of the compound.

-

Be chemically inert and easily removable from the purified crystals.

Given the dual polarity of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a single solvent may not be ideal. A two-solvent system often provides superior results.[7]

| Solvent System | Type | Rationale for Use with Target Compound |

| Isopropanol (IPA) or Ethanol | Single-Solvent | Alcohols of intermediate polarity may provide the ideal solubility profile, dissolving the compound when hot but allowing crystallization upon cooling. |

| Ethyl Acetate / Hexane | Two-Solvent | The compound is likely soluble in hot ethyl acetate ("solvent"). Hexane ("anti-solvent") is then added to the hot solution until turbidity appears, reducing the overall solubility and inducing crystallization upon cooling.[7] |

| Dichloromethane (DCM) / Heptane | Two-Solvent | Similar to the above, DCM acts as the soluble solvent and heptane as the anti-solvent. This is a less polar option. |

Protocol 1: Single-Solvent Recrystallization (Isopropanol)

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol and heat the slurry to boiling on a hotplate with stirring.

-

Saturation: Continue adding hot isopropanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the yield.[5]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

-

Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[5][7]

-

Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

-

Drying: Continue to draw air through the filter cake to partially dry the crystals. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Secondary Purification: Flash Column Chromatography

When recrystallization fails to provide the desired level of purity, or for separating very similar impurities, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture).

Method Development via Thin-Layer Chromatography (TLC)

Before running a column, the optimal mobile phase (eluent) must be determined using TLC. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a retention factor (Rf) for the product of approximately 0.3-0.4.

Procedure:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a test eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the spots under a UV lamp.

-

Adjust the solvent ratio until the desired Rf is achieved. A higher proportion of the more polar solvent (ethyl acetate) will increase the Rf of all components.

Protocol 2: Flash Column Chromatography

Figure 2: Step-by-step workflow for flash column chromatography.

-

Column Packing: Select an appropriate size glass column. Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC. Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to create a firm, uniform bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

-

Fraction Collection: Collect the eluting solvent in a series of numbered test tubes.

-

Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

-

Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Oxooxolan-3-yl 2,2-diphenylacetate.

Purity Assessment and Validation

After purification, the identity and purity of the final product must be confirmed. A combination of analytical methods should be employed.

| Analytical Method | Purpose | Indication of Purity |

| Melting Point | Assess purity and identity | A sharp, narrow melting point range close to the literature value.[6] |

| HPLC | Quantify purity and detect impurities | A single major peak with an area >99%.[2][8] |

| 1H & 13C NMR | Confirm chemical structure | Correct chemical shifts, integration, and coupling patterns with no significant impurity peaks. |

| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak corresponding to the calculated mass of the compound (C18H16O4, MW: 296.32).[1][9] |

| TLC | Qualitative purity check | A single spot with a consistent Rf value in an appropriate solvent system. |

Conclusion

The purification of 2-Oxooxolan-3-yl 2,2-diphenylacetate can be reliably achieved through a systematic application of recrystallization and flash column chromatography. The success of these techniques hinges on a thorough understanding of the compound's chemical properties and the rationale behind method development, particularly solvent selection. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently obtain material of high purity suitable for the most demanding scientific applications.

References

-

Recrystallization. (n.d.). University of California, Davis, Chem 118L. [Link]

-

Lab Procedure: Recrystallization. (n.d.). LabXchange. [Link]

- Pearce IP. (2011).

-

Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

-

Garg Lab - Patents & Products. (n.d.). UCLA. [Link]

-

Recrystallization. (2014). ResearchGate. [Link]

-

Recrystallization is the most common method for purifying solid compounds. (2010). University of Massachusetts. [Link]

- Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). (n.d.).

-

Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

Analytical Methods. (2025). OPUS. [Link]

-

The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. (n.d.). Walsh Medical Media. [Link]

-

III IIHIIIHIIII. (1994). Googleapis.com. [Link]

-

2-(1,3-Dioxolan-2-yl)phenol. (n.d.). PubChem. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. [Link]

-

WO2023205164A1.pdf. (2023). Googleapis.com. [Link]

-

2,4,6-trisubstituted phenols having anesthetic properties. (n.d.). Eureka | Patsnap. [Link]

-

An Improved Process For The Preparation Of Mycophenolate Mofetil. (n.d.). Quick Company. [Link]

-

Simultaneous Spectrophotometric Determination of Mycophenolate Mofetil and Its Active Metabolite in Human Plasma Using Chemometrics. (2015). Analytical and Bioanalytical Chemistry Research. [Link]

-

New Reflections on Impurities in Pharmaceuticals. (2017). Juniper Publishers. [Link]

-

Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020). ResearchGate. [Link]

-

Mycophenolate Mofetil Capsules. (2011). USP-NF. [Link]

-

Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. (n.d.). PMC. [Link]

-

Degradation products of mycophenolate mofetil in aqueous solution. (n.d.). PubMed. [Link]

-

Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. (2022). PMC. [Link]

-

Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (n.d.). ResearchGate. [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. [Link]

-

mycophenolate mofetil and its Impurities. (n.d.). Pharmaffiliates. [Link]

- Mycophenolate mofetil impurity. (n.d.).

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. (n.d.). PubChem. [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. (2009). ResearchGate. [Link]

Sources

- 1. 453550-77-1|2-Oxooxolan-3-yl 2,2-diphenylacetate|BLD Pharm [bldpharm.com]

- 2. ajrconline.org [ajrconline.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. LabXchange [labxchange.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [opus4.kobv.de]

Application Notes & Protocols: Storage and Handling of 2-Oxooxolan-3-yl 2,2-diphenylacetate

Introduction

2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS No. 453550-77-1) is a specialized organic compound utilized in advanced research and pharmaceutical development.[1] Its molecular structure, featuring a γ-butyrolactone ring linked to a diphenylacetate moiety, suggests potential applications as a synthetic intermediate or a biologically active agent. The integrity of experimental outcomes and the safety of laboratory personnel depend critically on the precise storage and handling of this compound. This document provides a comprehensive guide grounded in established safety protocols and chemical principles to ensure the compound's stability and promote safe laboratory practices.